molecular formula C10H8FNO B1450323 8-Fluoro-4-methyl-1H-quinolin-2-one CAS No. 5279-86-7

8-Fluoro-4-methyl-1H-quinolin-2-one

Cat. No. B1450323
CAS RN: 5279-86-7
M. Wt: 177.17 g/mol
InChI Key: PIKVISKCXVJRDR-UHFFFAOYSA-N
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Description

8-Fluoro-4-methyl-1H-quinolin-2-one is a chemical compound with the CAS Number: 5279-86-7 . It has a molecular weight of 177.18 and its IUPAC name is 8-fluoro-4-methyl-2-quinolinol .


Synthesis Analysis

There are various methods for the synthesis of quinolin-2(1H)-ones, one of which involves an unconventional and hitherto unknown photocatalytic approach to their synthesis from easily available quinoline-N-oxides .


Molecular Structure Analysis

The molecular formula of 8-Fluoro-4-methyl-1H-quinolin-2-one is C10H8FNO . The InChI code for this compound is 1S/C10H8FNO/c1-6-5-9(13)12-10-7(6)3-2-4-8(10)11/h2-5H,1H3,(H,12,13) .

Scientific Research Applications

Pharmaceuticals: Antimicrobial and Antineoplastic Agents

The quinoline ring system, which includes “8-Fluoro-4-methyl-1H-quinolin-2-one,” is widely used in the development of antimicrobial and antineoplastic agents . The incorporation of a fluorine atom often enhances the biological activity of these compounds. For instance, fluoroquinolones, a class of antibiotics, have a broad spectrum of antibacterial activity. Similarly, certain quinoline derivatives have been found effective in cancer treatment, acting as enzyme inhibitors and showing promise in transplantation medicine, rheumatic arthritis, and psoriasis treatment .

Agriculture: Pesticides and Growth Regulators

Fluorinated quinolines have applications in agriculture, particularly as components in pesticides and growth regulators . The unique properties conferred by the fluorine atom can lead to compounds that are more effective at lower concentrations, reducing the environmental impact while maintaining agricultural productivity.

Material Science: Liquid Crystal Components

Due to their structural properties, certain fluorinated quinolines are used in the production of liquid crystals . These materials are crucial for modern display technologies, such as those found in monitors, televisions, and smartphones. The specific characteristics of “8-Fluoro-4-methyl-1H-quinolin-2-one” could potentially make it a valuable component in these applications.

Dye Industry: Cyanine Dyes

Quinoline derivatives are also significant in the dye industry, particularly in the synthesis of cyanine dyes . These dyes have applications ranging from photographic to biological staining, and the addition of fluorine atoms can alter their photophysical properties, making them more suitable for specific uses.

Synthetic Chemistry: Building Blocks for Complex Molecules

The quinoline structure serves as a versatile building block in synthetic chemistry. It can undergo various reactions, including nucleophilic substitution and cross-coupling, to create complex molecules with potential applications in multiple fields . “8-Fluoro-4-methyl-1H-quinolin-2-one” could be used to synthesize novel compounds with enhanced properties.

Biomedical Research: Enzyme Inhibition Studies

Quinoline derivatives are often used in biomedical research, particularly in studies involving enzyme inhibition . These compounds can serve as models or actual inhibitors in the study of diseases and the development of new drugs. The specific modifications in “8-Fluoro-4-methyl-1H-quinolin-2-one” might provide insights into the structure-activity relationships of enzyme inhibitors.

properties

IUPAC Name

8-fluoro-4-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-6-5-9(13)12-10-7(6)3-2-4-8(10)11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKVISKCXVJRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-4-methyl-1H-quinolin-2-one

CAS RN

5279-86-7
Record name 8-Fluoro-4-methyl-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5279-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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